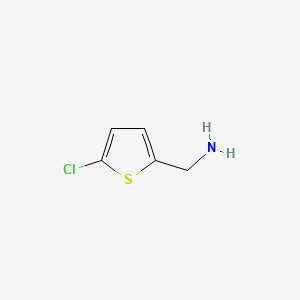

(5-Chlorothiophen-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEXZSPDLPRZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466046 | |

| Record name | (5-chlorothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-22-5 | |

| Record name | (5-chlorothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chlorothiophen-2-yl)methanamine chemical properties and structure

This compound is more than a simple chemical; it is an enabling tool for the synthesis of complex, life-saving pharmaceuticals. Its well-defined structure and predictable reactivity make it an ideal building block for drug discovery programs. The robust synthetic routes to its preparation, coupled with its critical role in the production of Rivaroxaban, ensure its continued importance in the pharmaceutical industry. Future research may see this versatile scaffold incorporated into new classes of therapeutic agents, leveraging the unique properties of the chlorothiophene ring for novel biological applications. [7][16]

References

-

CAS 214759-22-5 | this compound. Alchem Pharmtech. [Link]

-

This compound | C5H6ClNS | CID 11446421. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. Patsnap Eureka. [Link]

- Process for the synthesis of rivaroxaban and intermediate for the production thereof.

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. [Link]

-

amine. PubChemLite. [Link]

-

Facile approach for the synthesis of rivaroxaban using alternate synthon. ResearchGate. [Link]

-

RIVAROXABAN. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

(5-Methylbenzo[b]thiophen-2-yl)methanamine. PubChem. [Link]

-

Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. ResearchGate. [Link]

-

Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939). Journal of Medicinal Chemistry. [Link]

-

(5-chloro-2-furyl)methanamine. Chemical Synthesis Database. [Link]

-

The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

(5-Bromothiophen-2-yl)methanamine hydrochloride. PubChem. [Link]

Sources

- 1. 214759-22-5|this compound|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: RIVAROXABAN [orgspectroscopyint.blogspot.com]

- 6. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

- 7. nbinno.com [nbinno.com]

- 8. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic data for (5-Chlorothiophen-2-yl)methanamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Chlorothiophen-2-yl)methanamine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a critical building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₅H₆ClNS and a molecular weight of 147.63 g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[5][6] The structure consists of a thiophene ring substituted with a chlorine atom at the 5-position and a methanamine group (-CH₂NH₂) at the 2-position. Each spectroscopic technique provides complementary information:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the precise electronic environment of each nucleus.

-

IR Spectroscopy identifies the key functional groups present through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides structural clues through analysis of fragmentation patterns.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy reveals the number of different types of protons and their connectivity. The spectrum is characterized by signals for the two aromatic protons on the thiophene ring, the two methylene protons, and the two amine protons.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-3 | ~6.8 - 7.0 | Doublet (d) | ~3.5 - 4.0 |

| Thiophene H-4 | ~6.9 - 7.1 | Doublet (d) | ~3.5 - 4.0 |

| Methylene (-CH₂-) | ~3.8 - 4.2 | Singlet (s) | N/A |

| Amine (-NH₂) | ~1.5 - 3.5 | Broad Singlet (br s) | N/A |

Data sourced from predictive analysis.[5]

Expert Interpretation:

-

Thiophene Protons: The two protons on the thiophene ring (H-3 and H-4) are chemically distinct and couple with each other, resulting in two doublets. The coupling constant (J₃,₄) of approximately 3.5-4.0 Hz is characteristic for ortho-coupling in a thiophene ring.[5]

-

Methylene Protons: The two protons of the -CH₂- group are chemically equivalent and are adjacent to the electron-withdrawing thiophene ring and the nitrogen atom, hence their downfield shift. They typically appear as a singlet as there are no adjacent protons to couple with.

-

Amine Protons: The -NH₂ protons are notable for their variability. They often appear as a broad singlet due to rapid chemical exchange with other labile protons (like trace water) and quadrupolar broadening from the ¹⁴N nucleus.[7] Their chemical shift is highly dependent on solvent, concentration, and temperature.[7][8] To confirm their identity, a "D₂O shake" experiment can be performed; the addition of a drop of deuterium oxide will cause the -NH₂ signal to disappear due to proton-deuterium exchange.[7]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Five distinct signals are expected for the five unique carbon atoms in this compound.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (bearing -CH₂NH₂) | ~145 - 150 |

| C-5 (bearing -Cl) | ~128 - 132 |

| C-3 | ~125 - 127 |

| C-4 | ~124 - 126 |

| Methylene (-CH₂-) | ~40 - 45 |

Data sourced from predictive analysis.[5]

Expert Interpretation:

-

Thiophene Carbons: The chemical shifts of the thiophene carbons are influenced by the substituents. C-2 is significantly downfield due to its attachment to the methanamine group and its position adjacent to the sulfur atom. C-5 is also downfield, influenced by the electronegative chlorine atom. C-3 and C-4 resonate at higher fields, typical for unsubstituted thiophene carbons.[9][10]

-

Methylene Carbon: The aliphatic -CH₂- carbon appears in the expected upfield region around 40-45 ppm.[7]

Experimental Protocol: NMR Spectrum Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[11] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[11] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent. The probe is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity is optimized through a process called "shimming."

-

¹H Acquisition: A standard proton spectrum is acquired. Typically, 8 to 16 scans are sufficient to obtain a high signal-to-noise ratio.

-

¹³C Acquisition: A carbon spectrum is then acquired. Due to the low natural abundance of the ¹³C isotope, significantly more scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Aromatic Stretch | Thiophene Ring |

| 2950 - 2850 | C-H Aliphatic Stretch | Methylene (-CH₂) |

| ~1650 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| ~1500 - 1400 | C=C Aromatic Ring Stretch | Thiophene Ring |

| ~1220 - 1020 | C-N Stretch | Aliphatic Amine |

| ~800 - 600 | C-Cl Stretch | Aryl Chloride |

Expert Interpretation:

-

N-H Vibrations: The most prominent features for a primary amine are the N-H stretching bands in the 3400-3250 cm⁻¹ region.[12] Often, two distinct peaks can be observed, corresponding to the symmetric and asymmetric stretching modes. A broader absorption in this region can indicate hydrogen bonding.[12] The N-H bending vibration around 1600 cm⁻¹ is also a key diagnostic peak.[12]

-

C-H Vibrations: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic thiophene ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene group.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions, including the thiophene ring stretches and the C-N and C-Cl stretches, which are unique to the molecule's overall structure.[12]

Experimental Protocol: FT-IR Spectrum Acquisition (Liquid Film/ATR)

-

Method A: KBr Salt Plates (Neat Liquid):

-

Place one drop of the liquid sample onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[13][14][15]

-

Place a second plate on top and gently rotate to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped.[15]

-

Mount the "sandwich" plates into the sample holder in the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

After analysis, clean the plates thoroughly with a dry, volatile solvent like dichloromethane or isopropanol and store them in a desiccator.[13][14]

-

-

Method B: Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Acquire a background spectrum of the clean, empty crystal.

-

Place a single drop of the liquid sample directly onto the ATR crystal.[16][17]

-

If the accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.[17]

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with a suitable solvent and a soft wipe after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.

Expected Mass Spectrum Features (EI-MS):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 95:4.2), a characteristic isotopic cluster will be observed.

-

M⁺ peak: m/z 147 (for C₅H₆³⁵ClNS)

-

M+2 peak: m/z 149 (for C₅H₆³⁷ClNS and C₅H₆³⁵Cl³⁴S). The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, primarily due to the ³⁷Cl isotope.

-

-

Major Fragment Ions: Fragmentation typically occurs at the weakest bonds.

-

Loss of Chlorine: A peak at m/z 112 [M - Cl]⁺.

-

Alpha-Cleavage: Cleavage of the C-C bond between the thiophene ring and the methylene group is highly favorable. This would result in the formation of a resonance-stabilized thienyl cation or, more likely, the aminomethyl radical and a chlorothiophene cation. The most common fragmentation for primary amines is the loss of an adjacent alkyl group to form a stable iminium cation.

-

Benzylic-type Cleavage: The most probable fragmentation is the cleavage of the C-C bond alpha to the thiophene ring, leading to the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30 , and the 5-chlorothiophenyl radical. The charge could also be retained on the thiophene fragment, giving a peak at m/z 117/119 . The base peak is often the most stable carbocation formed.

-

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: EI-MS Spectrum Acquisition

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. This solution is then introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative ion abundance versus m/z is the mass spectrum.

References

-

Department of Chemistry and Biochemistry, Northern Illinois University. Sample preparation for FT-IR. Available at: [Link]

-

Drawell Scientific Instrument Co., Ltd. (2023). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Fuller, L. S., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(7), 8148-8160. Available at: [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Available at: [Link]

-

Çavuş, M. S., & Özkırımlı, O. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Chemistry Documentaries. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. YouTube. Available at: [Link]

-

Kumar, R., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

S. Kavitha, et al. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 14. Available at: [Link]

-

Bowie, J. H., et al. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for Catalytic oxidative coupling of benzylamines to imines. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Visible-Light-Promoted Aerobic Oxidation of Alcohols. Available at: [Link]

-

JoVE. Video: NMR Spectroscopy Of Amines. Available at: [Link]

-

Reddit. Amine protons on NMR : r/OrganicChemistry. Available at: [Link]

-

ResearchGate. Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak?. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

-

PubChem. This compound | C5H6ClNS | CID 11446421. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Gomaa, A. M. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect. Available at: [Link]

-

Kabalka, G. W., et al. (1987). Convenient Halodeamination and Hydrodeamination of Primary Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. 13 C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. Available at: [Link]

-

Gupta, P., et al. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information: L-Proline: an efficient N,O-bidentate ligand. Available at: [Link]

-

ResearchGate. Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI.... Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information for Chemoselective reduction of imines. Available at: [Link]

-

Parlak, C., et al. (2014). Experimental and theoretical FT-IR, Raman and XRD study of 2-acetyl-5-chlorothiophene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Brown, D. infrared spectrum of methylamine CH5N CH3NH2. Doc Brown's Chemistry. Available at: [Link]

-

SpectraBase. 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]

-

Vaitekonis, S., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Available at: [Link]

-

PubChem. 2-Chlorothiophene | C4H3ClS | CID 7299. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C5H6ClNS | CID 11446421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Video: NMR Spectroscopy Of Amines [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chlorothiophene(96-43-5) 13C NMR [m.chemicalbook.com]

- 11. NMR 溶剂 [sigmaaldrich.cn]

- 12. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. eng.uc.edu [eng.uc.edu]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Synthesis of (5-Chlorothiophen-2-yl)methanamine from 2-Chlorothiophene

Abstract

(5-Chlorothiophen-2-yl)methanamine is a pivotal building block in medicinal chemistry, notably as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the viable synthetic pathways to this compound, starting from the readily available 2-chlorothiophene. We will delve into the mechanistic underpinnings of the selected reactions, provide detailed, field-tested protocols, and present comparative data to inform experimental design. The primary focus will be on a robust two-step synthesis involving Vilsmeier-Haack formylation followed by reductive amination, with discussion of alternative routes.

Introduction: Strategic Importance of this compound

The thiophene moiety is a privileged scaffold in drug discovery, prized for its unique electronic properties and ability to engage in various biological interactions. This compound, in particular, has garnered significant attention due to its integral role in the structure of Rivaroxaban, a direct Factor Xa inhibitor. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the pharmaceutical manufacturing of this widely prescribed therapeutic agent. This guide aims to provide a clear and actionable blueprint for its synthesis, grounded in established chemical principles and supported by authoritative literature.

Overview of Synthetic Strategies

Several synthetic routes from 2-chlorothiophene to this compound are chemically plausible. The selection of a specific pathway in a research or industrial setting often depends on factors such as starting material cost, reagent availability and toxicity, reaction scalability, and overall yield. The two most prominent strategies are:

-

Strategy A: Formylation followed by Reductive Amination. This is arguably the most direct and widely employed route. It involves the introduction of a formyl group onto the 2-chlorothiophene ring, followed by the conversion of the resulting aldehyde to the target amine.

-

Strategy B: Halomethylation followed by Amination (e.g., Sommelet or direct substitution). This pathway proceeds through a halomethyl intermediate, which is then converted to the amine.

Below is a logical diagram illustrating these primary synthetic approaches.

Caption: High-level overview of synthetic routes to this compound.

This guide will focus on the most efficient pathway: Strategy A .

Primary Synthetic Pathway: Formylation and Reductive Amination

This two-step sequence is highly reliable and provides good overall yields. The key is the regioselective functionalization of the C5 position of 2-chlorothiophene, which is activated for electrophilic substitution.

Step 1: Vilsmeier-Haack Formylation of 2-Chlorothiophene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3]

Mechanism Insight: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich thiophene ring then attacks this electrophile, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis during workup yield the desired aldehyde, 5-chloro-2-thiophenecarboxaldehyde.[3]

Experimental Protocol: Synthesis of 5-Chloro-2-thiophenecarboxaldehyde

-

Reagent Preparation: In a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Add 2-chlorothiophene dropwise to the reaction mixture. After the addition is complete, gradually raise the temperature to 90-100°C and maintain for 3-5 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice and water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a 30% sodium hydroxide solution until the pH is between 6 and 7.[4] Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).[4]

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-chloro-2-thiophenecarboxaldehyde.[4]

| Parameter | Value | Reference |

| Molar Ratio (2-chlorothiophene:POCl₃:DMF) | 1 : 1.0-2.0 : 1.0-6.0 | [4] |

| Reaction Temperature | 90-100 °C | [4] |

| Reaction Time | 3-5 hours | [4] |

| Typical Yield | 70-95% | [4] |

| Purity (GC) | >99% | [4] |

Step 2: Reductive Amination of 5-Chloro-2-thiophenecarboxaldehyde

Reductive amination is a versatile method for converting aldehydes and ketones into amines.[5] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride derivatives being common choices for their selectivity and mild reaction conditions.

Causality in Reagent Selection: The choice of reducing agent is critical. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce the imine, they may also reduce other functional groups. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the protonated imine intermediate over the starting aldehyde, minimizing side reactions.[5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-thiophenecarboxaldehyde in a suitable solvent such as methanol or ethanol.

-

Amine Source Addition: Add an excess of an ammonia source, such as ammonium chloride or a solution of ammonia in methanol. Stir the mixture at room temperature.

-

pH Adjustment: Adjust the pH of the solution to be weakly acidic (pH 6-7) to promote imine formation.

-

Reduction: Cool the mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the complete consumption of the starting aldehyde.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction and Purification: Make the aqueous residue basic with NaOH solution and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or by forming a hydrochloride salt.

| Reducing Agent | Typical Solvent | Key Advantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selective for iminium ions, stable in weakly acidic media |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF | Mild, non-toxic byproducts, excellent for acid-sensitive substrates |

Alternative Synthetic Considerations

While the formylation/reductive amination sequence is highly effective, other routes can be considered.

Synthesis via Nitrile Reduction

An alternative pathway involves the synthesis of 5-chlorothiophene-2-carbonitrile, followed by its reduction.

-

Cyanation: The introduction of a cyano group onto the thiophene ring can be challenging. Methods might involve the Sandmeyer reaction on a corresponding amine or nucleophilic substitution on a halogenated precursor.

-

Reduction: The resulting nitrile can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This method has been demonstrated for the synthesis of deuterated 2-thiophenemethanamine.[6]

Caption: Workflow for the synthesis via nitrile reduction.

This route is generally less direct for this specific target compared to the Vilsmeier-Haack approach due to the potentially harsh conditions required for cyanation.

Conclusion

The synthesis of this compound from 2-chlorothiophene is most efficiently achieved through a two-step process involving Vilsmeier-Haack formylation to yield 5-chloro-2-thiophenecarboxaldehyde, followed by reductive amination. This pathway offers high yields, excellent regioselectivity, and utilizes well-established, scalable reactions. The protocols outlined in this guide provide a robust framework for researchers and development professionals to produce this critical pharmaceutical intermediate with high purity and efficiency.

References

-

Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285–294. [Link]

-

Vogt, E.-J., et al. (2014). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. ResearchGate. [Link]

- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

Wiley Online Library. The Sommelet Reaction. Organic Reactions. [Link]

-

Cambridge University Press. (n.d.). Sommelet Reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Extension of the sequence to 2-chlorothiophene and proposed mechanism to rationalize the degradation of 2a. Retrieved from [Link]

-

Organic Chemistry. Formylation - Common Conditions. [Link]

- Google Patents. (n.d.). CA2108737A1 - Process for production of 2-thiophene aldehydes.

-

Organic Syntheses. Thiophene, 2-chloromethyl-. [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Google Patents. (n.d.). US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. [Link]

- Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.

- Google Patents. (n.d.). WO 2013/164833 A1.

-

PubChem. 2-Chlorothiophene. [Link]

- Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

-

IP.com. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. [Link]

-

Organic Syntheses. 3-thenaldehyde. [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for (5-Chlorothiophen-2-yl)methanamine Synthesis

<

Introduction: The Significance of (5-Chlorothiophen-2-yl)methanamine in Medicinal Chemistry

This compound is a pivotal building block in the synthesis of numerous pharmaceutical compounds, most notably the anticoagulant drug Rivaroxaban. Its structural motif is a key component for interacting with biological targets, making the efficient and scalable synthesis of this amine a critical focus for drug development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and rationale behind the choice of starting materials. We will explore the causality behind experimental choices, offering field-proven insights to guide researchers in their synthetic endeavors.

Core Synthetic Strategies and Corresponding Starting Materials

The synthesis of this compound can be approached from several distinct pathways, each originating from a different commercially available or readily accessible starting material. The choice of a particular route is often dictated by factors such as cost, scalability, safety, and the desired purity of the final product. The most prevalent strategies involve:

-

Reductive Amination of 5-Chlorothiophene-2-carboxaldehyde.

-

Reduction of 5-Chlorothiophene-2-carbonitrile.

-

Gabriel Synthesis from 2-(Chloromethyl)-5-chlorothiophene.

-

Rearrangement Reactions of 5-Chlorothiophene-2-carboxylic Acid Derivatives.

This guide will delve into the specifics of each of these pathways, providing a thorough analysis of the starting materials and the subsequent chemical transformations.

Reductive Amination of 5-Chlorothiophene-2-carboxaldehyde

This is arguably one of the most direct and widely employed methods for the synthesis of this compound. The core of this strategy lies in the formation of an imine intermediate from the starting aldehyde and an amine source, followed by its reduction to the target primary amine.[1][2]

Starting Material: 5-Chlorothiophene-2-carboxaldehyde

-

Rationale for Selection: 5-Chlorothiophene-2-carboxaldehyde is a commercially available and relatively inexpensive starting material. Its aldehyde functionality is highly reactive and amenable to a variety of reductive amination conditions.

-

Synthesis of the Starting Material: While commercially available, it can also be synthesized from 2-thiophenecarboxaldehyde through a one-pot chlorination and oxidation process.[3]

Synthetic Pathway and Causality

The reductive amination process involves two key steps: the formation of an imine and its subsequent reduction.[1]

Caption: Reductive amination workflow.

Experimental Protocol: One-Pot Reductive Amination

-

Reaction Setup: To a solution of 5-chlorothiophene-2-carboxaldehyde in a suitable solvent (e.g., methanol, ethanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once imine formation is significant, introduce a reducing agent. Sodium cyanoborohydride (NaBH3CN) is a common choice due to its selectivity for the imine over the aldehyde.[1] Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed.[4][5]

-

Work-up and Isolation: After the reaction is complete, the reaction mixture is typically quenched, and the product is extracted into an organic solvent. Purification can be achieved through distillation or by forming a hydrochloride salt, which can be isolated by filtration.[6]

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Typical Conditions |

| Sodium Cyanoborohydride (NaBH3CN) | Mild, selective for imines. | Toxic cyanide byproduct. | Methanol, room temperature. |

| Sodium Triacetoxyborohydride (STAB) | Less toxic than NaBH3CN, effective. | More expensive. | Dichloromethane, room temperature. |

| Catalytic Hydrogenation (H2/Catalyst) | "Green" chemistry, high yield. | Requires specialized equipment (hydrogenator). | Methanol, Pd/C, H2 pressure.[4][5] |

| Leuckart-Wallach Reaction | Uses inexpensive reagents (formic acid/ammonium formate). | High temperatures required, potential for side products. | Formic acid, ammonium formate, 160-185°C.[2][7][8][9][10] |

Reduction of 5-Chlorothiophene-2-carbonitrile

This pathway offers an alternative route, particularly when the corresponding nitrile is more readily accessible or cost-effective than the aldehyde.

Starting Material: 5-Chlorothiophene-2-carbonitrile

-

Rationale for Selection: Nitriles are stable functional groups that can be cleanly reduced to primary amines. 5-Chlorothiophene-2-carbonitrile can be prepared from the corresponding bromide via cyanation reactions.

-

Synthesis of the Starting Material: A common method involves the reaction of 2-bromo-5-chlorothiophene with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF or NMP.

Synthetic Pathway and Causality

The core of this method is the direct reduction of the nitrile group to a primary amine.

Caption: Nitrile reduction workflow.

Experimental Protocol: Lithium Aluminum Hydride Reduction

-

Reaction Setup: In an inert atmosphere, a solution of 5-chlorothiophene-2-carbonitrile in an anhydrous ether solvent (e.g., diethyl ether, THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in the same solvent, typically at 0°C.

-

Reaction: The mixture is then allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion.

-

Work-up and Isolation: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the product is extracted from the filtrate. Purification can be achieved by distillation or salt formation. A similar procedure using lithium aluminum deuteride has been reported for the synthesis of the deuterated analog.[11]

Table 2: Comparison of Reducing Agents for Nitrile Reduction

| Reducing Agent | Advantages | Disadvantages | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH4) | Powerful reducing agent, high yields. | Highly reactive with water, requires anhydrous conditions. | Anhydrous ether, 0°C to reflux. |

| Catalytic Hydrogenation (H2/Catalyst) | Cleaner work-up, suitable for large scale. | May require high pressure and temperature. | Methanol/Ammonia, Raney Nickel, H2 pressure. |

| Borane (BH3) complexes | Milder than LiAlH4, good selectivity. | Can be more expensive. | THF, reflux. |

Gabriel Synthesis from 2-(Chloromethyl)-5-chlorothiophene

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively preventing the over-alkylation that can occur with direct amination.[12][13][14][15]

Starting Material: 2-(Chloromethyl)-5-chlorothiophene

-

Rationale for Selection: This starting material possesses a reactive benzylic-like chloride, which is ideal for nucleophilic substitution by the phthalimide anion.

-

Synthesis of the Starting Material: 2-(Chloromethyl)-5-chlorothiophene can be prepared from 2-chlorothiophene via chloromethylation, although this requires careful handling of hazardous reagents like formaldehyde and HCl.

Synthetic Pathway and Causality

This two-step process involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[16]

Caption: Gabriel synthesis workflow.

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: A mixture of 2-(chloromethyl)-5-chlorothiophene and potassium phthalimide in a polar aprotic solvent such as DMF is heated. The reaction progress is monitored until the starting halide is consumed.

-

Hydrazinolysis: After cooling the reaction mixture, hydrazine hydrate is added, and the mixture is heated, often under reflux.[13][16] This step cleaves the phthalimide group, releasing the desired primary amine and forming the insoluble phthalhydrazide.

-

Work-up and Isolation: The precipitated phthalhydrazide is removed by filtration. The filtrate is then worked up by extraction and purified, for instance, by distillation under reduced pressure or by crystallization of its salt.

Rearrangement Reactions of 5-Chlorothiophene-2-carboxylic Acid Derivatives

Rearrangement reactions such as the Curtius and Hofmann rearrangements provide elegant, albeit sometimes less direct, routes to primary amines from carboxylic acid derivatives. These methods involve the loss of a carbon atom, so the starting material will have one more carbon than the final product.

Starting Material: 5-Chlorothiophene-2-carboxylic Acid

-

Rationale for Selection: This carboxylic acid is a versatile precursor that can be converted into the necessary acyl azide (for the Curtius rearrangement) or amide (for the Hofmann rearrangement). It is commercially available and can be synthesized from various thiophene derivatives.[3][17]

The Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[18][19][20][21]

Synthetic Pathway and Causality

Caption: Curtius rearrangement workflow.

Experimental Protocol: Curtius Rearrangement

-

Acyl Chloride Formation: 5-Chlorothiophene-2-carboxylic acid is converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride.[22][23]

-

Acyl Azide Formation: The acyl chloride is then reacted with sodium azide (NaN3) in a suitable solvent (e.g., acetone, water/dioxane) to form the acyl azide.

-

Rearrangement and Hydrolysis: The acyl azide is carefully heated in an inert solvent (e.g., toluene, benzene). The resulting isocyanate is not isolated but is directly hydrolyzed by the addition of aqueous acid to yield the primary amine.[21]

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom using a halogen and a strong base.[24][25][26][27]

Synthetic Pathway and Causality

Caption: Hofmann rearrangement workflow.

Experimental Protocol: Hofmann Rearrangement

-

Amide Formation: 5-Chlorothiophene-2-carboxylic acid is first converted to 5-chlorothiophene-2-carboxamide. This can be achieved by forming the acyl chloride and then reacting it with ammonia.

-

Rearrangement: The amide is treated with an aqueous solution of sodium hydroxide and bromine. The reaction mixture is typically heated to facilitate the rearrangement to the isocyanate, which is then hydrolyzed in situ to the amine.[24][25]

Conclusion

The synthesis of this compound is a well-established process with several viable routes, each with its own set of advantages and disadvantages. The choice of starting material is a critical decision that will influence the overall efficiency, cost, and scalability of the synthesis. For large-scale production, the reductive amination of 5-chlorothiophene-2-carboxaldehyde often represents the most practical and economical approach. However, for smaller-scale laboratory synthesis or when specific precursors are more readily available, the reduction of the corresponding nitrile, the Gabriel synthesis, or rearrangement reactions can be excellent alternatives. A thorough understanding of the underlying chemical principles and the practical considerations for each route, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize this important pharmaceutical intermediate.

References

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Kumar, V., & Kumar, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH National Library of Medicine. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. Curtius Rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

-

Semantic Scholar. STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

-

Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]

-

PHARMD GURU. (2023). HOFMANN REARRANGEMENT. Retrieved from [Link]

-

NROChemistry. (2023). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Chemistry Steps. The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

-

SciSpace. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

Sent-Jus, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Retrieved from [Link]

-

Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

-

Sent-Jus, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]

-

Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. Leuckart–Wallach Reaction. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

- Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Al-Qahtani, M. H., & El-Faham, A. (2021). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed Central. Retrieved from [Link]

-

MDPI. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. Retrieved from [Link]

- Google Patents. (2012). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

-

PubChem. 5-Chlorothiophene-2-carboxamide. Retrieved from [Link]

-

Kölmel, D. K., & Kool, E. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. Retrieved from [Link]

-

El-Faham, A., & Al-Qahtani, M. H. (2019). N-Dealkylation of Amines. PubMed Central. Retrieved from [Link]

-

Guesmi, S., et al. (2022). Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]

- Google Patents. (2019). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

-

ResearchGate. (2014). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. d-nb.info [d-nb.info]

- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 548772-41-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 18. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 19. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. Curtius Rearrangement [organic-chemistry.org]

- 22. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]

- 23. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 24. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 25. pharmdguru.com [pharmdguru.com]

- 26. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to (5-Chlorothiophen-2-yl)methanamine (CAS: 214759-22-5)

Foreword: The Unsung Architect in Modern Medicinal Chemistry

In the intricate world of drug discovery, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that API is paved with critical, often overlooked, molecular architects—the building blocks and key intermediates. (5-Chlorothiophen-2-yl)methanamine (CAS: 214759-22-5) is one such architect. While not a therapeutic agent itself, its unique combination of a reactive primary amine and a functionalized thiophene ring makes it a highly valuable synthon in the construction of complex, biologically active molecules.

This guide moves beyond a simple recitation of facts. It is designed to provide you, the practicing scientist, with a deep, causal understanding of this compound. We will explore not just how to use it, but why specific synthetic routes are chosen, what its structural features imply for drug design, and how to handle it with the respect any potent chemical intermediate deserves. This is a field-proven manual, grounded in both theoretical principles and practical laboratory application.

Core Molecular Profile and Physicochemical Characteristics

This compound is a primary amine derivative of chlorothiophene. Its structure is characterized by a five-membered aromatic thiophene ring, substituted at the 2-position with a methylamine group and at the 5-position with a chlorine atom. This specific arrangement of functional groups is pivotal to its utility. The primary amine offers a nucleophilic handle for a wide array of chemical transformations (e.g., amidation, alkylation, reductive amination), while the chlorinated thiophene core provides a stable, lipophilic scaffold that can engage in crucial interactions within a target's binding pocket.

Physicochemical Data Table

The following table summarizes the key physical and chemical properties of the compound, compiled from various supplier and database sources. These parameters are fundamental for reaction planning, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 214759-22-5 | [1][2][3] |

| Molecular Formula | C₅H₆ClNS | [1][2] |

| Molecular Weight | 147.63 g/mol | [1] |

| Appearance | Typically a liquid, may be clear yellow to orange/red | [4] |

| Boiling Point | ~99 °C at 21 mmHg (for the aldehyde precursor) | [5] |

| Density | ~1.376 g/mL (for the aldehyde precursor) | [5] |

| Storage Conditions | Store in freezer, under -20°C, in a dark place under inert atmosphere | [1] |

| SMILES | NCc1sc(Cl)cc1 | [2] |

| InChI Key | Not readily available in search results. |

Spectroscopic Signature for Structural Verification

Verifying the identity and purity of starting materials is a non-negotiable tenet of trustworthy science. The following data provides the expected spectroscopic signatures for this compound, which serve as a reliable system for quality control.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton type.[6]

-

Thiophene Protons (H-3, H-4): Two doublets are expected in the aromatic region (~6.8-7.1 ppm). The proton at the 3-position (adjacent to the CH₂NH₂) will likely be slightly upfield from the proton at the 4-position (adjacent to the Cl). They will exhibit a coupling constant (J) of approximately 3.5-4.0 Hz, characteristic of thiophene ring protons.[6]

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons should appear around 3.8-4.2 ppm.[6]

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. Its chemical shift is highly variable (1.5-3.5 ppm) and depends on solvent, concentration, and temperature.[6]

¹³C NMR Spectroscopy (Predicted): The carbon spectrum provides a map of the carbon skeleton.[6]

-

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the aminomethyl group (C-2) would be the most downfield (~145-150 ppm), followed by the carbon bonded to chlorine (C-5, ~128-132 ppm). The remaining two carbons (C-3 and C-4) would resonate at approximately 124-127 ppm.[6]

-

Methylene Carbon (-CH₂-): A single signal in the aliphatic region, expected around 40-45 ppm.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups.

-

N-H Stretch: A characteristic medium-to-weak absorption in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ range.

-

C-Cl Stretch: A strong signal in the fingerprint region, typically 600-800 cm⁻¹.

Synthesis and Mechanistic Considerations

The most logical and widely adopted strategy for preparing this compound is through the reductive amination of its corresponding aldehyde, 5-Chlorothiophene-2-carboxaldehyde (CAS: 7283-96-7).[7] This method is favored for its high efficiency, operational simplicity, and amenability to one-pot procedures, which is a significant advantage in process chemistry.[7]

Workflow for Reductive Amination

The diagram below outlines the logical flow of the synthesis, from the commercially available precursor to the final product.

Caption: Synthesis workflow via reductive amination.

Detailed Laboratory Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.

Objective: To synthesize this compound from 5-Chlorothiophene-2-carboxaldehyde.

Materials:

-

Ammonium Acetate (or aqueous Ammonia) (5-10 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) (1.5-2.0 eq)

-

Methanol (or other suitable protic solvent)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

TLC plates (Silica gel)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-Chlorothiophene-2-carboxaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).

-

Causality: Methanol is a common solvent for reductive aminations as it effectively dissolves both the aldehyde and the amine source, and it is compatible with borohydride reducing agents.

-

-

Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting aldehyde and the formation of the intermediate imine.

-

Causality: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate.[7] Ammonium acetate is often preferred as it also buffers the reaction at a weakly acidic pH, which is optimal for imine formation.

-

-

Reduction: Cool the reaction mixture in an ice bath to 0°C. In a single portion, add the reducing agent (e.g., NaBH₃CN) to the stirred solution.

-

Trustworthiness: The choice of reducing agent is critical. NaBH₃CN and STAB are selective for the imine over the aldehyde, preventing the side reaction of aldehyde reduction to the corresponding alcohol.[7] This selectivity is a key self-validating feature of the protocol. The reaction is cooled to control the initial exotherm.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

-

Workup & Extraction:

-

Quench the reaction carefully by slowly adding water.

-

Reduce the solvent volume using a rotary evaporator.

-

Add DCM or Ethyl Acetate and saturated sodium bicarbonate solution. Separate the layers.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The bicarbonate wash neutralizes the acidic catalyst (acetic acid from ammonium acetate) and removes water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure amine.

Applications in Drug Discovery and Development

This compound is not an end-product but a strategic starting point. Its value is realized when it is incorporated into a larger molecular framework to modulate a biological target. The chlorinated thiophene moiety is a well-regarded bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile, a common strategy in drug design.

Role as a Key Intermediate for APIs

While specific drug names directly citing this intermediate are often proprietary, its structural motif is present in several classes of therapeutic agents. For instance, the closely related intermediate, 5-chlorothiophene-2-carboxylic acid, is a crucial component in the synthesis of the blockbuster anticoagulant Rivaroxaban .[8] This strongly implies that this compound is a key building block for APIs where a pendant aminomethyl-substituted chlorothiophene is required, likely targeting serine proteases (like Factor Xa) or kinases. Furthermore, a Russian patent has cited this specific CAS number in the context of developing compounds for treating neurodegenerative diseases, highlighting its relevance in contemporary research.[9]

Logical Flow in a Drug Discovery Cascade

The following diagram illustrates how a building block like this compound is utilized within a typical drug discovery program.

Caption: Role of the building block in a drug discovery pipeline.

Safety, Handling, and Storage Protocols

As a reactive primary amine and a halogenated heterocyclic compound, this compound must be handled with appropriate care.

Hazard Identification and GHS Classification

Based on safety data sheets for the compound and its close analogs, the following hazards are identified:

-

H315: Causes skin irritation. [10]

-

H319: Causes serious eye irritation. [10]

-

H335: May cause respiratory irritation. [10]

The signal word is Warning .[10]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11][12] An eyewash station and safety shower must be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10] Avoid generating mists or aerosols.

Storage and Incompatibility

-

Storage: Store in a tightly sealed container in a freezer (-20°C is recommended) under an inert atmosphere (e.g., argon or nitrogen).[1] Keep in a dark place to prevent degradation. The storage area should be cool, dry, and well-ventilated.[10]

-

Incompatibilities: Incompatible with strong oxidizing agents and strong bases.[12] Keep away from sources of ignition.[10]

Conclusion

This compound stands as a testament to the principle that the power of a chemical entity often lies not in its final application, but in its potential to create. For the medicinal chemist, it is a versatile tool, offering a reliable entry point into a chemical space rich with therapeutic possibilities. Understanding its synthesis, properties, and handling from a fundamental, causal perspective—as outlined in this guide—is the key to unlocking that potential safely and effectively. It is through the expert application of such key intermediates that the next generation of innovative medicines will be built.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (n.d.). Material Safety Data Sheet.

- ChemDmart. (n.d.). Safety Data Sheet.

- Google Patents. (n.d.). RU2695358C2 - Compounds for preventing and treating neurodegenerative diseases and pain.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

- 1. 214759-22-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C5H6ClNS | CID 11446421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. B22833.06 [thermofisher.com]

- 5. 5-Chloro-2-thiophenecarboxaldehyde 97 7283-96-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. RU2695358C2 - Compounds for preventing and treating neurodegenerative diseases and pain - Google Patents [patents.google.com]

- 10. aksci.com [aksci.com]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. chemdmart.com [chemdmart.com]

Physical and chemical characteristics of (5-Chlorothiophen-2-yl)methanamine

Introduction

(5-Chlorothiophen-2-yl)methanamine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique structural motif, featuring a substituted thiophene ring, imparts specific physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional organic materials. This guide provides an in-depth exploration of the core physical and chemical characteristics of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

The strategic placement of a chlorine atom and an aminomethyl group on the thiophene scaffold allows for a diverse range of chemical transformations. This functionalization makes this compound a versatile intermediate for creating more complex molecular architectures. Its applications are particularly notable in the synthesis of compounds targeting a variety of biological pathways, including those involved in cardiovascular diseases and metabolic disorders.[1] A thorough understanding of its properties is therefore essential for its effective utilization in research and development.

Physicochemical Characteristics

The physical and chemical properties of a compound are fundamental to its application in synthesis and formulation. These characteristics dictate its behavior in different solvents, its stability under various conditions, and its reactivity with other chemical entities.

Core Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing reaction conditions, purification protocols, and storage procedures.

| Property | Value | Source(s) |

| CAS Number | 214759-22-5 | [2][3] |

| Molecular Formula | C5H6ClNS | [2][4] |

| Molecular Weight | 147.63 g/mol | [1][2] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid at room temperature. | |

| Boiling Point | 219.5±25.0 °C at 760 mmHg (Predicted for the isomer (4-chlorothiophen-2-yl)methanamine) | [5] |

| Storage Conditions | Store in a freezer under -20°C in a dark place with an inert atmosphere.[2] |

Structural Representation

The molecular structure of this compound is fundamental to its reactivity and interactions with other molecules. The diagram below illustrates the arrangement of atoms and functional groups.

Caption: 2D structure of this compound.

Spectroscopic and Analytical Data

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the aminomethyl group.[6] The two aromatic protons on the thiophene ring will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating aminomethyl substituent. The methylene protons (-CH₂) of the aminomethyl group would typically resonate as a singlet, while the amine protons (-NH₂) may appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the thiophene ring carbons will be influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the key vibrational frequencies to observe would be:

-

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the primary amine group.

-

C-H stretching (aromatic): Usually found just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Found just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Appears in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: Generally observed in the 600-800 cm⁻¹ region.

The combination of NMR and IR data provides a comprehensive and self-validating system for the structural confirmation of this compound.[7][8][9]

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring, the nucleophilic primary amine, and the directing effects of the chloro substituent.

Key Reactions

The primary amine group is a key reactive site, readily undergoing reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones.

The thiophene ring can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating chloro group will influence the position of substitution.

Synthetic Approaches

The synthesis of this compound can be approached through several routes, often starting from 2-chlorothiophene or a related derivative. A common strategy involves the functionalization of the thiophene ring followed by the introduction of the aminomethyl group.

A plausible synthetic pathway is outlined below:

Caption: A conceptual synthetic route to this compound.

This multi-step synthesis allows for controlled functionalization and purification of intermediates, ensuring the final product's high purity.[6] One-pot synthesis methods for related compounds like 5-chlorothiophene-2-carboxylic acid have also been developed to improve efficiency.[10][11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The hydrochloride salt of this compound is classified as a warning, with hazard statements indicating it is harmful if swallowed or inhaled, and causes skin and eye irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[2] For long-term storage, a freezer at -20°C is recommended.[1][2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. Its structural features are often incorporated into compounds designed to interact with specific biological targets.

Role as a Pharmacophore

The substituted thiophene moiety can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and pharmacokinetic properties. The presence of the chloro and aminomethyl groups provides handles for further chemical modification, allowing for the fine-tuning of a molecule's activity and selectivity. It is a key intermediate in the synthesis of various pharmaceutical compounds, including those with potential applications as antihypertensive and antidiabetic agents.[1]

Conclusion

This compound is a versatile and valuable chemical entity with a well-defined set of physicochemical properties. Its unique combination of a substituted thiophene ring and a reactive primary amine group makes it an important intermediate in the synthesis of complex organic molecules for a variety of applications, particularly in the pharmaceutical industry. A thorough understanding of its characteristics, reactivity, and handling requirements is crucial for its safe and effective use in research and development.

References

-

PubChem. This compound | C5H6ClNS | CID 11446421. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

YouTube. Combining NMR and IR. [Link]

-

LibreTexts Chemistry. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 214759-22-5|this compound|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | C5H6ClNS | CID 11446421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 214759-19-0 | (4-chlorothiophen-2-yl)methanamine - Synblock [synblock.com]

- 6. benchchem.com [benchchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. youtube.com [youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 11. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Reactivity of the Amine Group in (5-Chlorothiophen-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(5-Chlorothiophen-2-yl)methanamine is a pivotal building block in medicinal chemistry and materials science. The reactivity of its primary amine group dictates its utility in the synthesis of a vast array of functionalized molecules. This guide provides a comprehensive analysis of the chemical behavior of this amine group, grounded in fundamental principles and supported by established experimental evidence. We will delve into the electronic and steric factors influencing its reactivity, explore its participation in key synthetic transformations, and provide detailed, field-proven protocols. This document is intended to serve as a practical resource for scientists engaged in the design and execution of synthetic strategies involving this versatile intermediate.